molecular formula C9H10O5S2 B2732831 2,6-Dimethanesulfonylbenzaldehyde CAS No. 2044901-96-2

2,6-Dimethanesulfonylbenzaldehyde

Cat. No.: B2732831
CAS No.: 2044901-96-2
M. Wt: 262.29
InChI Key: JFQUIMADUVIXJT-UHFFFAOYSA-N
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Description

2,6-Dimethanesulfonylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O₅S₂. It is characterized by the presence of two methanesulfonyl groups attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2,6-Dimethanesulfonylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethanesulfonylbenzaldehyde is not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethanesulfonylbenzaldehyde can be synthesized through several methods. One common approach involves the sulfonation of 2,6-dimethylbenzaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl groups being introduced at the 2 and 6 positions of the benzaldehyde ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethanesulfonylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the methanesulfonyl groups.

Major Products Formed

    Oxidation: 2,6-Dimethanesulfonylbenzoic acid.

    Reduction: 2,6-Dimethanesulfonylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethanesulfonylbenzaldehyde
  • 2,6-Dimethylbenzaldehyde
  • 2,6-Dichlorobenzaldehyde

Uniqueness

2,6-Dimethanesulfonylbenzaldehyde is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form a wide range of derivatives.

Properties

IUPAC Name

2,6-bis(methylsulfonyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQUIMADUVIXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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